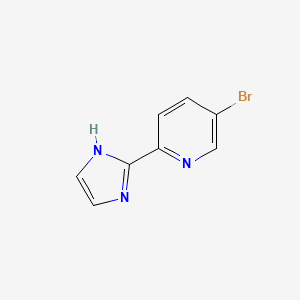

5-bromo-2-(1H-imidazol-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKHSJCPLPWZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Access to 5 Bromo 2 1h Imidazol 2 Yl Pyridine and Its Functionalized Derivatives

Retrosynthetic Analysis of the 5-bromo-2-(1H-imidazol-2-yl)pyridine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnection points are the C-C bond between the pyridine (B92270) and imidazole (B134444) rings and the C-Br bond on the pyridine ring.

One logical disconnection is at the pyridine-imidazole bond, which suggests two main precursor types: a 2-substituted pyridine and an imidazole derivative, or a 2-aminopyridine (B139424) and a glyoxal (B1671930) derivative. Another key disconnection involves the C-Br bond, pointing to 2-(1H-imidazol-2-yl)pyridine as a direct precursor, which can be synthesized and then brominated.

Classical Synthetic Approaches for this compound Construction

Classical methods for constructing the imidazole ring are well-established and can be adapted for the synthesis of the target compound. researchgate.netorganic-chemistry.org These approaches often involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), a method first developed by Debus in 1858. researchgate.net In the context of this compound, this could involve the reaction of 5-bromopyridine-2-carboxaldehyde, glyoxal, and ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297).

Another classical approach is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com This method can be used to construct the imidazole ring from an imine. For example, an imine formed from 5-bromopyridine-2-carboxaldehyde and an amine can react with TosMIC to yield the desired imidazole-substituted pyridine. mdpi.com

Modern Cross-Coupling Strategies for Halopyridine-Imidazole Linkage

Modern synthetic chemistry offers powerful cross-coupling reactions to form the crucial bond between the pyridine and imidazole rings. researchgate.netacs.orgnih.gov These methods often provide higher yields and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. acs.orgacs.org Reactions like the Suzuki-Miyaura coupling can be employed to form the C-C bond between a brominated pyridine and an imidazolylboronic acid or ester. mdpi.comresearchgate.net Alternatively, the Stille coupling could utilize an organotin reagent. The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds, which could be used to couple a 2-halopyridine with an imidazole. acs.orgnih.gov These reactions typically utilize a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), along with a suitable ligand and base. acs.orgrsc.orgnih.govorgsyn.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)2 | P(tBu)3 | K2CO3 | Dioxane | 2-Bromopyridine, Imidazole | 2-(1H-Imidazol-1-yl)pyridine | 85 | acs.org |

| Pd(PPh3)4 | - | Cs2CO3 | Toluene | 5-Bromo-2-chloropyridine, 1H-Imidazole | 5-Bromo-2-(1H-imidazol-1-yl)pyridine | 78 | acs.org |

Copper-Catalyzed N-Arylation and Related Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are widely used for the N-arylation of imidazoles. nih.govorganic-chemistry.orgresearchgate.net These reactions involve coupling an aryl halide, such as 2,5-dibromopyridine, with imidazole in the presence of a copper catalyst, a ligand, and a base. nih.govorganic-chemistry.orgresearchgate.net Copper(I) salts like CuI or CuBr are commonly used, often in combination with ligands such as 1,10-phenanthroline (B135089) or various N,N'-dioxide ligands. nih.govresearchgate.net These methods can provide a direct route to N-aryl imidazoles under relatively mild conditions. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed N-Arylation Reactions

| Catalyst | Ligand | Base | Solvent | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuSO4 | 1,2-bis(2-pyridyl)-ethane-N,N'-dioxide | K2CO3 | Water | 2-Iodopyridine, Imidazole | 2-(1H-Imidazol-1-yl)pyridine | 95 | nih.gov |

| CuBr | Pyridin-2-yl β-ketone | Cs2CO3 | DMSO | 2-Bromopyridine, Imidazole | 2-(1H-Imidazol-1-yl)pyridine | 92 | organic-chemistry.org |

Regioselective Bromination and Halogenation Protocols for Pyridine-Imidazole Scaffolds

The introduction of a bromine atom at the 5-position of the pyridine ring can be achieved through regioselective bromination of the 2-(1H-imidazol-2-yl)pyridine scaffold. nih.govnih.gov Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst or solvent. The regioselectivity of the bromination is influenced by the electronic properties of the pyridine and imidazole rings, as well as the reaction conditions. For instance, using tetrabutylammonium (B224687) tribromide (TBATB) can offer high regioselectivity for the bromination of certain heterocyclic systems. nih.gov

Post-Synthetic Functionalization of this compound

The bromo-substituent on the this compound scaffold serves as a versatile handle for further functionalization. researchgate.net This allows for the introduction of a wide range of substituents through various cross-coupling reactions. For example, Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be performed at the C-Br position to introduce aryl, alkynyl, vinyl, and amino groups, respectively. nih.govnih.gov This post-synthetic modification strategy enables the synthesis of a diverse library of derivatives from a common intermediate, which is highly valuable for structure-activity relationship studies in various research areas.

Modifications at the Bromine Site via Nucleophilic Aromatic Substitution or Cross-Coupling

The bromine atom at the C5 position of the pyridine ring is a key handle for introducing a wide array of substituents. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, while nucleophilic aromatic substitution at this position is less common.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position. wikipedia.org The Suzuki-Miyaura coupling, which pairs the bromo-pyridine with an organoboron reagent, is particularly prevalent. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org A variety of boronic acids and esters can be employed, tolerating a wide range of functional groups. uwindsor.ca The reactivity of the halide in these reactions typically follows the order I > Br > OTf >> Cl. libretexts.org

Other notable cross-coupling reactions applicable to this scaffold include the Stille coupling (using organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site This table presents examples of reactions analogous to those that can be performed on this compound.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Resulting Structure |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 5-Aryl-2-(1H-imidazol-2-yl)pyridine |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂/CuI | Et₃N or Piperidine | THF or DMF | 5-(Alkynyl)-2-(1H-imidazol-2-yl)pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/Xantphos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 5-(Amino)-2-(1H-imidazol-2-yl)pyridine |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | - | Toluene or THF | 5-Alkyl/Aryl-2-(1H-imidazol-2-yl)pyridine |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2, C4, and C6 positions, which are electron-deficient due to the inductive effect and resonance stabilization of the nitrogen heteroatom. youtube.com The incoming nucleophile attacks the ring, forming a negatively charged Meisenheimer-like intermediate, which is stabilized when the negative charge can be delocalized onto the nitrogen atom. youtube.com

The C5 position of pyridine is not activated in the same way, making direct SNAr at this position challenging. youtube.com Unlike 2- or 4-halopyridines, which readily react with nucleophiles, 5-halopyridines are significantly less reactive. youtube.com Therefore, replacing the bromine atom at the C5 position of this compound via a classical SNAr mechanism would require harsh reaction conditions or the presence of additional strong electron-withdrawing groups on the ring, which are absent in the parent molecule. acs.orgnih.gov Consequently, cross-coupling reactions are the preferred method for functionalization at this site.

Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a proton and a pyridine-type nitrogen (N3) with a lone pair of electrons. This allows for functionalization, most commonly through N-alkylation or N-arylation, which can proceed with notable regioselectivity.

N-Alkylation and N-Arylation:

The regioselectivity of N-functionalization is influenced by several factors, including the steric hindrance around the nitrogen atoms, the nature of the electrophile, the base, and the solvent used. beilstein-journals.org In unsymmetrical imidazoles, arylation or alkylation often occurs preferentially at the less sterically hindered nitrogen. mit.edu

Palladium- and copper-catalyzed methods are effective for N-arylation. The Buchwald-Hartwig amination (using palladium) and the Ullmann condensation (using copper) can be adapted to form N-aryl bonds with aryl halides. mit.eduacs.org For N-alkylation, a common procedure involves deprotonation of the imidazole N-H with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide or tosylate. beilstein-journals.org The choice of base and solvent can significantly impact the ratio of N1 to N3 alkylated products. For instance, using sodium hydride in THF has been shown to favor N-1 selectivity in related azole systems. beilstein-journals.org

Table 2: Representative Reactions for Imidazole Nitrogen Functionalization This table presents examples of N-functionalization reactions applicable to this compound.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH or K₂CO₃ | DMF or THF | 5-bromo-2-(1-alkyl-1H-imidazol-2-yl)pyridine |

| N-Arylation (Cu-catalyzed) | Aryl Iodide (Ar-I) | CuI / Diamine ligand | Dioxane or Toluene | 5-bromo-2-(1-aryl-1H-imidazol-2-yl)pyridine |

| N-Arylation (Pd-catalyzed) | Aryl Bromide (Ar-Br) | Pd₂(dba)₃ / Biarylphosphine ligand | Toluene | 5-bromo-2-(1-aryl-1H-imidazol-2-yl)pyridine |

| Michael Addition | α,β-Unsaturated Ester | DBU | Acetonitrile | N1-substituted propionate (B1217596) derivative |

Side-Chain Elaboration and Substituent Introduction on Pyridine Ring

Beyond modifying the existing bromine and imidazole groups, new substituents can be introduced directly onto the pyridine ring. A powerful strategy for this is Directed ortho-Metalation (DoM) . baranlab.org In this approach, a directing metalating group (DMG) coordinates to an organolithium reagent (like n-BuLi or LDA) and directs deprotonation to an adjacent ortho position. baranlab.orgclockss.org

The 2-imidazolyl substituent can serve as an effective DMG, directing lithiation to the C3 position of the pyridine ring. clockss.orgharvard.edu The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to install new functional groups. This method provides a regioselective route to 3-substituted pyridine derivatives that are otherwise difficult to access. nih.gov It is often necessary to protect the imidazole N-H proton before metalation, for example, as a triisopropylsilyl (TIPS) or other suitable group, to prevent it from being abstracted by the strong base.

Table 3: Representative Electrophiles for Directed ortho-Metalation at C3 This table lists potential electrophiles for trapping the C3-lithiated intermediate of an N-protected this compound.

| Electrophile | Reagent Example | Introduced Substituent |

|---|---|---|

| Halogenating Agent | Iodine (I₂) or 1,2-Dibromotetrafluoroethane | -I, -Br |

| Carbonyl Compound | DMF or Aldehyde/Ketone (RCHO, R₂CO) | -CHO, -CH(OH)R, -C(OH)R₂ |

| Carboxylating Agent | Carbon Dioxide (CO₂) | -COOH |

| Silylating Agent | Trimethylsilyl Chloride (Me₃SiCl) | -SiMe₃ |

| Borylating Agent | Triisopropyl Borate (B(OiPr)₃) | -B(OH)₂ (after hydrolysis) |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound can be approached through several strategies. These methods aim to introduce stereocenters either on the pyridine ring, the imidazole ring, or on a substituent attached to the core scaffold.

One approach involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the imidazole nitrogen. This auxiliary can then direct a subsequent reaction, such as an alkylation or an addition to a carbonyl group, to proceed with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral product.

Alternatively, asymmetric catalysis can be employed. For instance, in a Suzuki-Miyaura coupling to generate an atropisomeric biaryl system, a chiral phosphine (B1218219) ligand on the palladium catalyst could induce enantioselectivity. Similarly, a stereoselective Michael addition to an N-vinylated imidazole derivative could be catalyzed by a chiral organocatalyst.

A third strategy relies on starting from a chiral pool precursor. For example, a chiral amino acid could be used to construct the imidazole ring, thereby embedding chirality into the heterocyclic core from the outset of the synthesis. Research into the synthesis of chiral pyridin-2(1H)-ones has demonstrated that chiral precursors can be effectively used to build complex, optically active heterocyclic systems. researchgate.net This principle can be extended to the synthesis of chiral imidazoles which are then converted into the target pyridine-containing molecule.

Comprehensive Spectroscopic and Computational Elucidation of 5 Bromo 2 1h Imidazol 2 Yl Pyridine Molecular Structure and Electronic Attributes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of organic molecules. For 5-bromo-2-(1H-imidazol-2-yl)pyridine, a combination of one- and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and imidazole (B134444) rings. The pyridine ring protons, being in an electron-deficient aromatic system, will resonate in the downfield region. Specifically, the proton at the C6 position is anticipated to be the most deshielded due to the anisotropic effect of the adjacent nitrogen atom. The protons at C3 and C4 will show characteristic coupling patterns. The imidazole ring protons, including the N-H proton, will also have unique chemical shifts. The N-H proton signal is often broad and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum will complement the proton data, showing signals for all eight carbon atoms in the molecule. The carbon atom (C2) attached to two nitrogen atoms in the imidazole ring and the carbon (C2) of the pyridine ring attached to the imidazole will have characteristic downfield shifts. The carbon atom attached to the bromine (C5) will also be influenced by the halogen's electronic effects.

To definitively assign these signals, two-dimensional NMR techniques are employed. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-proton pairs, linking the signals from the ¹H and ¹³C spectra. columbia.edu This is crucial for assigning the carbon signal for each protonated position.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This technique is vital for identifying the quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, correlations from the imidazole protons to the pyridine C2 carbon would confirm the connectivity between the two rings.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.0-9.0 ppm) for pyridine and imidazole CH protons. A broad signal for the N-H proton. |

| ¹³C NMR | Signals corresponding to all 8 carbons, with C2 (pyridine) and C2 (imidazole) expected at lower field. |

| COSY | Cross-peaks showing coupling between adjacent protons on the pyridine ring (H3-H4). |

| HSQC | Correlations linking each CH proton to its attached carbon atom. |

| HMBC | Key correlations from imidazole protons to pyridine C2, and from pyridine protons to adjacent carbons, confirming the overall structure and assignment of quaternary carbons. |

While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) probes the structure in the crystalline state. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular packing. Although no specific solid-state NMR studies on this compound are publicly available, this technique would be the method of choice to identify and characterize different crystalline forms if they exist.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₈H₆BrN₃), the exact mass can be calculated and compared to the experimental value, typically from an [M+H]⁺ ion. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Plausible fragmentation pathways for this compound would include:

Loss of the bromine atom.

Cleavage of the bond between the pyridine and imidazole rings, leading to fragment ions corresponding to each heterocyclic ring.

Loss of small molecules like HCN from the imidazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule, providing a unique "fingerprint." nih.gov For this compound, key vibrational bands can be predicted.

N-H Stretching: A characteristic broad band is expected in the region of 3100-3400 cm⁻¹ for the N-H bond of the imidazole ring. Its position and shape can be influenced by hydrogen bonding in the solid state.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyridine and imidazole rings are expected in the 1400-1650 cm⁻¹ region.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information, particularly for the symmetric vibrations of the aromatic rings. Comparing experimental spectra with those calculated using methods like Density Functional Theory (DFT) can lead to a detailed assignment of all vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons to higher energy orbitals. libretexts.org The conjugated π-system of this compound is expected to give rise to characteristic absorptions in the UV region.

The primary electronic transitions anticipated are:

π → π* transitions: These are typically high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. uzh.chlibretexts.org

n → π* transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. uzh.chlibretexts.org

The solvent can influence the position of these absorption maxima (λ_max). The presence of the bromine substituent may also cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would reveal:

Molecular Geometry: The planarity of the individual rings and the dihedral angle between the pyridine and imidazole rings.

Intermolecular Interactions: Crucially, it would identify the hydrogen bonding network. A strong intermolecular hydrogen bond is highly anticipated between the imidazole N-H donor and the pyridine nitrogen acceptor of an adjacent molecule (N-H···N). acs.org This interaction often leads to the formation of well-defined supramolecular structures, such as dimers or chains, which dictate the crystal packing. mdpi.comnih.gov Other potential interactions like π-π stacking between the aromatic rings could also be observed.

While a published crystal structure for this specific compound was not found, analysis of related structures confirms that such N-H···N hydrogen bonding is a dominant feature in the solid-state assembly of pyridine-imidazole systems. acs.orgmdpi.com

Theoretical Computational Chemistry for Electronic Structure and Reactivity Prediction

Theoretical computational chemistry serves as a powerful tool for predicting the molecular structure, electronic properties, and reactivity of chemical compounds, offering insights that are complementary to experimental data. For this compound, computational methods can elucidate its fundamental characteristics at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties (HOMO-LUMO, Molecular Electrostatic Potential)

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry for investigating the electronic structure of molecules. niscpr.res.in The B3LYP functional, a hybrid functional, is commonly employed in conjunction with a basis set like 6-311++G(d,p) to balance accuracy and computational cost for organic molecules. niscpr.res.innih.govnih.gov Such calculations yield optimized molecular geometry and key electronic properties for the ground state of this compound.

Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity and kinetic stability. niscpr.res.innih.gov The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a molecule is more prone to chemical reaction and has higher polarizability. researchgate.netmdpi.com

For conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. In a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations revealed that the HOMO and LUMO possess pure π character over the aromatic system. nih.gov Computational studies on similar bromo-substituted heterocyclic systems have reported various HOMO-LUMO energy gaps, which can serve as a reference for estimating the properties of the title compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | - | - | 4.343 | nih.gov |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | nih.gov |

| Benomyl (benzimidazole derivative) | - | - | 5.039 | nih.gov |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atoms of both the pyridine and imidazole rings, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.netimperial.ac.uk These sites would be the most likely points for protonation and coordination with Lewis acids. Conversely, the hydrogen atoms bonded to the carbon and nitrogen atoms would exhibit positive potential (blue), marking them as electrophilic sites. The bromine atom would also significantly influence the MEP due to its electronegativity.

Ab Initio and Semi-Empirical Methods for Excited State Analysis

While DFT is excellent for ground-state properties, the study of electronically excited states often requires more specialized methods. Ab initio and semi-empirical calculations are employed to analyze these states, providing insights into a molecule's absorption and fluorescence properties.

Ab initio methods, such as multi-reference perturbation theory (MRPT), are highly accurate for calculating the low-lying singlet excited states that govern UV-Vis absorption and fluorescence. nih.gov For aromatic systems like pyrene (B120774) and its derivatives, MRPT has been successfully used to determine the nature and energy of the ¹Lₐ and ¹Lₑ states, which are critical to their photophysical behavior. nih.gov A similar approach for this compound would help in understanding its electronic transitions and predicting its emission characteristics.

Semi-empirical methods, on the other hand, are computationally less demanding and can be applied to larger molecules. nih.gov Methods like ZINDO are specifically parameterized to calculate excited states and predict electronic spectra. nih.gov These calculations for this compound would yield information on excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for exploring the conformational landscape of flexible molecules to identify stable conformers and understand their dynamic behavior.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the pyridine and imidazole rings. MD simulations can map the potential energy surface associated with this rotation, revealing the most stable (lowest energy) dihedral angle and the energy barriers between different conformations. Enhanced sampling techniques within MD can ensure a thorough exploration of the conformational space, which is crucial for understanding how the molecule might interact with biological targets or other molecules. nih.gov

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcome of chemical reactions based on the interaction between the HOMO of one reactant and the LUMO of another. nih.gov The energies and spatial distributions of the HOMO and LUMO of this compound are central to its reactivity.

From the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated. These indices provide quantitative measures of a molecule's reactivity and stability. nih.govnih.gov

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons from the environment. |

Note: The formulas provided are based on Koopman's theorem approximations.

Analysis of these indices for this compound would provide a detailed picture of its chemical behavior. For instance, calculations on a related imidazopyridine derivative yielded specific values for electronegativity, hardness, and the electrophilicity index, which help to characterize its reactivity profile. nih.gov The FMO analysis would further pinpoint the specific atoms or regions of the molecule most likely to participate in electrophilic or nucleophilic interactions, with the HOMO indicating sites for electrophilic attack and the LUMO indicating sites for nucleophilic attack. nih.gov

Coordination Chemistry of 5 Bromo 2 1h Imidazol 2 Yl Pyridine As a Ligand

Ligand Design Principles and Chelation Modes of 5-bromo-2-(1H-imidazol-2-yl)pyridine (N,N'-bidentate coordination)

The compound this compound is designed as a classic N,N'-bidentate chelating ligand. Its structure features two key nitrogen donor atoms: one from the pyridine (B92270) ring and one from the imidazole (B134444) ring. These two nitrogen atoms are strategically positioned to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate chelation is a fundamental principle in coordination chemistry, leading to enhanced thermodynamic stability of the resulting metal complexes compared to analogous monodentate ligands, an effect known as the chelate effect.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound is expected to follow standard procedures established for its parent ligand and other N-heterocyclic analogues. The general method involves reacting the ligand with a suitable metal salt in a solvent such as methanol, ethanol, or acetonitrile. The resulting complexes can then be precipitated and isolated. mdpi.comjocpr.com

Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn, Ru, Pd, Pt)

A wide array of transition metal complexes have been synthesized using the parent ligand, 2-(1H-imidazol-2-yl)pyridine, and its derivatives, providing a strong basis for predicting the behavior of the 5-bromo variant.

Iron (Fe): Iron(II) complexes with related 2,6-bis(1H-imidazol-2-yl)pyridine ligands have been synthesized and shown to exhibit spin-crossover (SCO) behavior, where the spin state of the metal center changes in response to external stimuli like temperature. researchgate.net The electronic effect of the bromo group on the this compound ligand would likely modulate the ligand field strength, thus altering the transition temperature of any potential SCO behavior.

Copper (Cu): Copper(II) complexes with related ligands have been prepared. researchgate.netnih.gov For instance, reacting a pincer-type pyridine-based ligand with copper(II) salts yields stable complexes that can be characterized by X-ray diffraction and cyclic voltammetry. nih.govnih.gov The synthesis of a copper complex with this compound would likely involve the reaction with salts like copper(II) chloride or copper(II) bromide. mdpi.com

Cobalt (Co): Cobalt complexes with 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands have been used to create redox electrolytes. acs.org

Ruthenium (Ru): Ruthenium(II) complexes containing the 2-(2'-pyridyl)imidazole moiety have been synthesized and studied for their potential in hydrogen atom transfer reactions and as sensitizers in solar cells. acs.orgnih.gov For example, complexes of the type [Ru(acac)2(py-imH)] have been characterized extensively. nih.gov

Nickel (Ni): Nickel(II) complexes with 'pincer' pyridine dicarbene ligands have been synthesized by reacting the ligand with NiBr2(DME). rsc.org This suggests a viable route for the synthesis of nickel complexes with this compound.

Zinc (Zn): Zinc complexes with related ligands have been synthesized and are often used as comparators for studying the properties of complexes with d-block elements that have unpaired electrons. rsc.org

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of N-heterocyclic ligands with f-block elements is an area of active research.

Lanthanides (Ln): While no specific complexes of this compound with lanthanides are reported in the search results, numerous studies on related ligands demonstrate their ability to form stable lanthanide complexes. cncb.ac.cnnih.gov For example, trivalent lanthanides (La, Nd, Sm, Eu, Gd, Tb, Dy) form coordination complexes with the bidentate ligand 2-(pyridin-2-yl)-1H-benzo[d]imidazole. cncb.ac.cnnih.gov These complexes are often studied for their luminescent properties. nih.govmdpi.com The introduction of a bromo-substituent on the pyridine ring can serve as a versatile synthetic intermediate, allowing for further functionalization of the complex or tuning of the ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Actinides: There is no information available in the provided search results regarding the coordination of this compound with actinide elements.

Main Group Metal Coordination

The coordination of 2-(1H-imidazol-2-yl)pyridine derivatives is not limited to transition and inner transition metals. Research on the related ligand 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate has shown the formation of coordination polymers with main group metal ions such as Ca(II), Ba(II), Pb(II), and Mg(II). researchgate.net These complexes exhibit diverse structural motifs, from one-dimensional chains to three-dimensional open frameworks, highlighting the versatility of the pyridyl-imidazole scaffold in binding to a wide range of metal ions. researchgate.net

Spectroscopic and Structural Analysis of this compound Metal Complexes (e.g., X-ray Diffraction, EPR, Mössbauer Spectroscopy)

The characterization of metal complexes relies on a suite of spectroscopic and structural techniques.

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. For related ligands, this technique has confirmed the bidentate or tridentate coordination mode and has provided precise data on bond lengths and angles. researchgate.netnih.govjocpr.com For example, in a copper(II) complex with a tridentate 2,6-di(1H-imidazol-2-yl)pyridine ligand, X-ray analysis revealed a distorted square-pyramidal geometry around the copper center. researchgate.net For a series of copper(II) complexes with substituted NNN pincer ligands, X-ray diffraction showed how electron-withdrawing groups (like the nitro group, which is analogous to the bromo group) affect the metal-ligand bond lengths. nih.gov

Table 1: Representative Crystallographic Data for Metal Complexes with Related Pyridyl-Imidazole Ligands This table presents data for analogous compounds to illustrate typical structural parameters, as specific data for this compound complexes is not available.

| Complex | Metal Center Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|

| [Cu(Hdimpy)Cl2]2 (Hdimpy = 2,6-di(1H-imidazol-2-yl)pyridine) | Distorted Square-Pyramidal | Cu-N(py): 2.01, Cu-N(im): 1.99, 2.30 | researchgate.net |

| [Ru(acac)2(py-imH)] (py-imH = 2-(2'-pyridyl)imidazole) | Octahedral | Ru-N(py): 2.10, Ru-N(im): 2.09 | nih.gov |

| [Cu(L5)Cl(OH2)][BF4] (L5 = NNN pincer with NO2 group) | Square-Pyramidal | Cu-N(py): 1.96 | nih.gov |

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons, such as those of Cu(II) or high-spin Fe(III). EPR studies on copper complexes with related 2,6-bis(1H-pyrazol-3-yl)pyridine ligands have been used to probe the electronic environment of the copper center. mdpi.com

Mössbauer Spectroscopy: For iron-containing complexes, Mössbauer spectroscopy provides detailed information about the oxidation state and spin state of the iron nucleus. It has been used to study spin-crossover behavior in complexes with the 2,6-bis(1H-imidazol-2-yl)pyridine ligand. researchgate.net

Electrochemical Properties of this compound Coordination Compounds

The electrochemical behavior of coordination compounds is highly dependent on the nature of both the metal and the ligand. Cyclic voltammetry is the primary technique used to investigate these properties.

Studies on copper and cobalt complexes with related 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands have shown that the redox potentials can be systematically tuned. acs.org For example, substituting the ligand with an electron-withdrawing group like a nitro moiety results in a less negative (more positive) redox potential compared to a ligand with a donating group. acs.org

This principle is directly applicable to this compound. The electron-withdrawing bromo group is expected to stabilize the lower oxidation state of the metal center. nih.govnih.gov Consequently, for a M(II)/M(III) couple, the oxidation potential would be higher (more positive) than that of the complex with the unsubstituted parent ligand. Conversely, for a M(II)/M(I) couple, the reduction would occur at a more positive potential. This tunability is critical for applications such as the design of redox mediators for dye-sensitized solar cells or electrocatalysts. acs.org Research on Cu(II) complexes with NNN pincer ligands containing various substituents on the pyridine ring confirmed that electron-donating groups increase the electron density around the metal center, as observed through cyclic voltammetry. nih.govnih.gov

Magnetochemical Investigations of Metal Complexes Incorporating this compound Ligands

A thorough review of scientific databases indicates that specific magnetochemical investigations on metal complexes exclusively featuring the this compound ligand are not widely reported. Research in the broader field of pyridine-imidazole ligands suggests that their metal complexes, particularly with first-row transition metals like iron(II), can exhibit interesting magnetic phenomena such as spin crossover (SCO). The SCO phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light.

For instance, studies on analogous tridentate ligands like 2,6-bis(1H-imidazol-2-yl)pyridine have shown that their iron(II) complexes can display temperature-induced spin crossover. acs.orgnih.govrsc.org This behavior is highly dependent on the ligand field strength, steric hindrance, and packing effects in the crystal lattice. The electronic nature of the ligand, including the presence of electron-withdrawing or -donating groups, plays a crucial role in tuning the ligand field and, consequently, the spin state of the metal center.

In the case of this compound, the electron-withdrawing bromine atom would be expected to influence the energy of the d-orbitals of a coordinated metal ion. However, without experimental data from magnetic susceptibility measurements (e.g., plots of χT vs. T), it is not possible to definitively characterize the magnetic behavior of its complexes. Such studies would be essential to determine the spin state of the metal ions, the nature of any magnetic exchange interactions between metal centers in polynuclear complexes, and the potential for spin-crossover behavior.

Due to the lack of specific published data, a data table for magnetochemical properties of this compound complexes cannot be provided at this time.

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure in this compound Complexes

Similar to the magnetochemical data, specific theoretical studies, such as those employing Density Functional Theory (DFT), for metal complexes of this compound are not readily found in the existing literature. Theoretical calculations are invaluable for providing a deeper understanding of the metal-ligand interactions, the nature of frontier molecular orbitals (HOMO and LUMO), and the electronic transitions that govern the spectroscopic and magnetic properties of coordination compounds.

For related systems, theoretical studies have been instrumental. For example, DFT and Time-Dependent DFT (TD-DFT) calculations on rhenium(I) complexes with different diimine ligands have been used to confirm the nature of their emissive excited states. In the context of spin-crossover compounds, computational studies can predict the relative energies of the high-spin and low-spin states, offering insights into the transition temperature. acs.org

A theoretical investigation of a complex with this compound would likely involve:

Geometry Optimization: Determining the most stable structure of the complex.

Molecular Orbital Analysis: Examining the composition of the frontier orbitals to understand the extent of metal-ligand orbital mixing and the nature of the bonding (sigma-donation and pi-backbonding).

Charge Distribution Analysis: Calculating the partial charges on the metal and ligand atoms to quantify the electron-donating/-withdrawing effects.

Calculation of Spectroscopic Parameters: Simulating electronic absorption spectra to aid in the interpretation of experimental UV-vis data.

Such computational work would be crucial to elucidate how the bromo-substitution on the pyridine ring affects the electronic structure and, by extension, the magnetic and photophysical properties of the resulting metal complexes. The electron-withdrawing nature of bromine is anticipated to lower the energy of the ligand-based orbitals, which could have significant consequences for metal-to-ligand charge transfer (MLCT) transitions and the ligand field splitting energy.

Due to the absence of specific published theoretical studies for complexes of this compound, a data table of theoretical parameters cannot be generated.

Catalytic Applications of 5 Bromo 2 1h Imidazol 2 Yl Pyridine and Its Metal Complexes

Design and Synthesis of 5-bromo-2-(1H-imidazol-2-yl)pyridine-Based Catalytic Systems

The design of catalytic systems based on this compound revolves around its ability to act as a bidentate N,N'-ligand, forming stable complexes with various transition metals such as palladium, copper, ruthenium, and cobalt. The synthesis of these catalytic systems typically involves the reaction of this compound with a suitable metal precursor in an appropriate solvent.

For instance, the synthesis of a palladium(II) complex can be achieved by reacting this compound with a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in a solvent like acetonitrile or ethanol. The resulting complex can then be employed as a catalyst in various cross-coupling reactions. Similarly, copper(I) or copper(II) complexes, which are of interest in reactions like Sonogashira coupling and Atom Transfer Radical Polymerization (ATRP), can be prepared by reacting the ligand with copper(I) or copper(II) halides.

The electronic properties of the ligand can be tuned by introducing substituents on either the pyridine (B92270) or imidazole (B134444) ring, thereby influencing the catalytic activity of the corresponding metal complex. The bromo-substituent at the 5-position of the pyridine ring is an electron-withdrawing group, which can affect the electron density at the metal center and, consequently, its catalytic performance.

Homogeneous Catalysis Mediated by this compound Ligands

Metal complexes of this compound are expected to be active homogeneous catalysts for a variety of organic transformations, leveraging the unique electronic and steric properties conferred by the ligand scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium complexes bearing N-heterocyclic ligands are workhorses in cross-coupling chemistry. While direct studies on this compound are limited, the catalytic behavior can be inferred from related systems.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. Studies on the coupling of various arylboronic acids with 5-bromo-2-methylpyridin-3-amine derivatives have demonstrated the efficacy of palladium catalysts in these transformations. rsc.orgnih.govmdpi.com It is anticipated that a palladium complex of this compound would effectively catalyze the coupling of arylboronic acids with aryl halides. The reaction typically proceeds in the presence of a base, such as potassium carbonate or potassium phosphate, and a palladium catalyst like Pd(PPh₃)₄. rsc.org

Interactive Data Table: Suzuki-Miyaura Coupling of Bromo-pyridines with Arylboronic Acids (Analogous System)

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 2 | N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |

| 3 | 5-bromo-2-methylpyridin-3-amine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |

Heck Reaction: The Heck reaction, involving the coupling of an unsaturated halide with an alkene, is another cornerstone of palladium catalysis. mendeley.comchiralen.commdpi.com Palladium complexes with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands are commonly employed. A palladium complex of this compound could potentially serve as an efficient catalyst for the Heck reaction, facilitating the synthesis of substituted alkenes.

Sonogashira Coupling: The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, typically catalyzed by a combination of palladium and copper complexes. soton.ac.ukresearchgate.netnih.govresearchgate.netnih.gov A catalytic system comprising a palladium complex of this compound and a copper(I) co-catalyst would likely be effective for this transformation.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgresearchgate.netmolport.com The development of bulky, electron-rich phosphine ligands has been crucial for the advancement of this reaction. wikipedia.org Palladium complexes of N-heterocyclic ligands have also shown promise. A palladium complex incorporating this compound could facilitate the amination of aryl bromides and chlorides with a range of primary and secondary amines.

Carbon-Heteroatom Bond Formations (e.g., C-O, C-N, C-S coupling)

The formation of carbon-heteroatom bonds is of great importance in the synthesis of pharmaceuticals and functional materials. Palladium and copper catalysts are often employed for these transformations.

C-N Coupling: As discussed under the Buchwald-Hartwig amination, palladium complexes of this compound are expected to be active for C-N bond formation. Research on the palladium-catalyzed amination of unprotected bromoimidazoles has shown that various amine nucleophiles can be efficiently coupled. researchgate.netacs.orgnih.gov This suggests that a similar catalytic system could be applied to a broader range of substrates.

Interactive Data Table: Palladium-Catalyzed Amination of 2-Bromo-1H-imidazoles (Analogous System) acs.org

| Entry | Amine | Catalyst | Ligand | Base | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | tBuBrettPhos | LHMDS | 85 |

| 2 | Morpholine | Pd₂(dba)₃ | tBuBrettPhos | LHMDS | 92 |

| 3 | n-Butylamine | Pd₂(dba)₃ | tBuBrettPhos | LHMDS | 78 |

C-O and C-S Coupling: While less common than C-N coupling, palladium- and copper-catalyzed C-O and C-S bond-forming reactions are valuable synthetic tools. It is plausible that metal complexes of this compound could also exhibit catalytic activity in these transformations, facilitating the synthesis of aryl ethers and thioethers.

Hydrogenation and Oxidation Catalysis

Hydrogenation: Cobalt complexes with bis(arylimidazol-2-ylidene)pyridine ligands have been shown to be effective pre-catalysts for the hydrogenation of sterically hindered, unactivated alkenes. acs.org These pincer-type ligands share structural similarities with this compound. A cobalt or ruthenium complex of this compound could therefore be a promising candidate for catalytic hydrogenation reactions.

Oxidation: Manganese and ruthenium complexes are well-known for their catalytic activity in oxidation reactions. Ruthenium complexes with 2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine have been used to catalyze the oxidation of alcohols to aldehydes using hydrogen peroxide as the oxidant. researchgate.net Given the structural analogy, a ruthenium or manganese complex of this compound could be explored for similar catalytic oxidations.

Polymerization Catalysis (e.g., Atom Transfer Radical Polymerization (ATRP))

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. rsc.orgnsf.gov Copper complexes with nitrogen-based ligands are the most common catalysts for ATRP. rsc.orgresearchgate.netnsf.govnih.gov The this compound ligand, with its two nitrogen donor atoms, is a suitable candidate for forming active copper complexes for ATRP of various monomers like styrenes and (meth)acrylates. The electronic and steric properties of the ligand would influence the ATRP equilibrium constant and, consequently, the control over the polymerization.

Heterogeneous Catalysis Utilizing Immobilized this compound Derived Materials

The development of heterogeneous catalysts is crucial for sustainable chemical processes, as it simplifies catalyst separation and recycling. The bromo-substituent on the this compound ligand provides a convenient anchor for immobilization onto solid supports.

Potential strategies for immobilization include:

Covalent attachment to polymers: The bromo group can be used in cross-coupling reactions to attach the ligand to functionalized polymers, such as polystyrene or silica gel.

Incorporation into Metal-Organic Frameworks (MOFs): The ligand can be used as a building block for the synthesis of MOFs, where the metal nodes and the organic linkers form a porous, crystalline structure. The resulting MOF could exhibit catalytic activity due to the accessible metal sites and the defined porous environment.

These immobilized catalytic systems could then be applied in the same reactions as their homogeneous counterparts, with the added benefit of easy recovery and reuse. For example, a polymer-supported palladium complex of this compound could be used as a recyclable catalyst for Suzuki-Miyaura or Heck reactions in flow chemistry systems.

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Detailed mechanistic studies specifically involving this compound as a ligand are not extensively reported. However, insights can be drawn from computational and experimental studies on related 2-(imidazol-2-yl)pyridine and pincer-type NNN ligand complexes. The catalytic cycle of a metal complex is fundamentally influenced by the electronic and steric properties of its ligands.

The bromo-substituent in the 5-position of the pyridine ring is electron-withdrawing, which can impact the catalytic cycle in several ways. Studies on iron-pyridinophane complexes have shown that electron-withdrawing groups on the pyridine ring lead to higher yields in C-C coupling reactions nih.gov. This suggests that the electronic properties of the pyridine ring directly influence the reactivity of the metal center. The electron-withdrawing nature of the bromine atom in this compound would decrease the electron density at the metal center. This can enhance the metal's Lewis acidity, potentially accelerating steps in the catalytic cycle that involve substrate coordination and activation.

Conversely, for catalytic cycles involving oxidative addition, a more electron-rich metal center is often favorable. Therefore, the effect of the bromo-substituent can be reaction-dependent. In photocatalytic C-H amination, for instance, the electronic nature of the heterocyclic radical precursors plays a crucial role in the reaction's efficiency acs.orgacs.org.

Mechanistic investigations of related systems often employ techniques such as cyclic voltammetry and Density Functional Theory (DFT) calculations to understand the electronic effects of ligand substitution. For a series of NNN pincer-type ligands with different substituents on the 4-position of the pyridine ring, it was found that electron-donating groups increase the electron density at the Cu(II) center nih.gov. By analogy, the bromo-substituent in this compound would be expected to make the metal center more electrophilic.

A plausible generalized catalytic cycle for a cross-coupling reaction involving a metal complex of this compound would likely involve the following key steps:

Oxidative Addition: The substrate adds to the metal center, increasing its oxidation state.

Transmetalation: A second substrate, often an organometallic reagent, transfers its organic group to the metal center.

Reductive Elimination: The two coupled organic fragments are expelled from the metal center, regenerating the catalyst for the next cycle.

The rates of these individual steps would be influenced by the electronic properties of the this compound ligand. DFT calculations on related systems can provide valuable insights into the energies of intermediates and transition states throughout the catalytic cycle researchgate.net.

Enantioselective Catalysis with Chiral this compound Analogs

The 2-(imidazol-2-yl)pyridine scaffold is a prominent platform for the development of chiral ligands for asymmetric catalysis. While specific examples of chiral analogs of this compound are not prevalent in the literature, the extensive research on related chiral 2-(pyridin-2-yl)imidazolidin-4-one and other derivatives provides a strong basis for their potential in enantioselective transformations beilstein-archives.orgresearchgate.net.

The general strategy for rendering these ligands chiral involves the introduction of stereogenic centers on the imidazole or a fused ring system. These chiral ligands, when complexed with a metal ion, create a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

A significant area of application for chiral 2-(imidazol-2-yl)pyridine analogs is in the asymmetric Henry reaction (nitroaldol reaction). Copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been shown to be highly efficient catalysts for this reaction, achieving high yields and excellent enantioselectivities beilstein-archives.orgresearchgate.netresearchgate.net.

The enantioselectivity of these catalytic systems is highly dependent on the stereochemistry of the chiral ligand. For instance, in the Henry reaction catalyzed by copper(II) complexes of substituted 2-(pyridin-2-yl)imidazolidin-4-ones, ligands with an anti arrangement in the imidazolidin-4-one ring afforded products with 91-96% enantiomeric excess (ee), whereas a syn arrangement led to a significant drop in enantioselectivity (25-27% ee) researchgate.net.

The introduction of a bromo-substituent at the 5-position of the pyridine ring in such chiral ligands would primarily exert an electronic effect. This could influence the Lewis acidity of the metal center in the chiral complex, potentially impacting both the catalytic activity and the level of enantioselection. The development of chiral pyridine derivatives for asymmetric catalysis is a burgeoning field, and the functionalization of the pyridine ring is a key strategy for tuning the catalyst's performance chim.it.

Below are interactive data tables summarizing the performance of related chiral 2-(imidazol-2-yl)pyridine analogs in asymmetric catalysis, which can serve as a benchmark for the potential of chiral this compound derivatives.

Table 1: Enantioselective Henry Reaction Catalyzed by Copper(II) Complexes of Chiral 2-(Pyridin-2-yl)imidazolidin-4-one Ligands

| Aldehyde | Ligand Stereochemistry | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | anti | 95 | 94 | researchgate.net |

| 4-Nitrobenzaldehyde | anti | 98 | 96 | researchgate.net |

| 2-Thiophenecarboxaldehyde | anti | 92 | 92 | researchgate.net |

| Benzaldehyde | syn | 85 | 27 | researchgate.net |

Table 2: Atroposelective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines

| Aldehyde | Isocyanide | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | Benzylisocyanide | Chiral Phosphoric Acid | 85 | >99 | nih.gov |

| 4-Methoxybenzaldehyde | Benzylisocyanide | Chiral Phosphoric Acid | 92 | 98 | nih.gov |

| 2-Naphthaldehyde | tert-Butylisocyanide | Chiral Phosphoric Acid | 78 | 95 | nih.gov |

The successful application of these chiral ligands underscores the potential of developing novel chiral analogs based on the this compound scaffold for a wide range of asymmetric transformations.

Exploration of 5 Bromo 2 1h Imidazol 2 Yl Pyridine in Advanced Materials Science

Applications of 5-bromo-2-(1H-imidazol-2-yl)pyridine in Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no specific information available in the surveyed literature regarding the use of this compound as a linker molecule for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The design of MOFs often utilizes ligands with pyridyl and imidazolyl groups to create robust, porous structures for applications like gas capture and sensing. For instance, multifunctional ligands incorporating pyridyl-imidazole moieties have been used to construct novel MOFs. However, research detailing the successful integration of the specific this compound ligand into such frameworks, or the properties of the resulting materials, has not been reported.

Integration of this compound into Supramolecular Assemblies

Detailed research findings on the integration of this compound into specific supramolecular assemblies could not be located. The imidazole (B134444) ring is a well-known component in supramolecular chemistry due to its ability to participate in various noncovalent interactions, including hydrogen bonding and coordination bonds, which are crucial for the formation of complex architectures. While general studies on imidazole-based supramolecular complexes exist, highlighting their potential in various fields, specific examples and detailed studies involving this compound are not described in the available literature.

Photophysical Properties and Energy Transfer Mechanisms in this compound-Based Materials

Specific experimental or theoretical studies detailing the photophysical properties, such as absorption and emission spectra, quantum yields, or energy transfer mechanisms of materials based on this compound are not available in the current body of scientific literature. Research on related classes of compounds like imidazo[1,5-a]pyridine-based fluorophores has been conducted to investigate their optical features and solvatochromic behavior. These studies provide insights into the photophysics of similar heterocyclic systems, but direct data for this compound remains uncharacterised.

Electrochemical Materials Incorporating this compound Scaffolds

No specific research articles or data were found concerning the development or study of electrochemical materials that incorporate the this compound scaffold. The field of electrochemical materials often leverages nitrogen-containing heterocyclic compounds for applications in sensors, batteries, and electrochromic devices. However, the synthesis and electrochemical characterization of polymers, thin films, or other materials specifically derived from this compound have not been reported.

Non-Linear Optical (NLO) Properties of this compound Derivatives

There are no dedicated studies on the non-linear optical (NLO) properties of this compound or its derivatives. The investigation of NLO properties is an active area of research for organic materials containing imidazole and pyridine (B92270) rings due to their potential for applications in photonics and optoelectronics. Computational and experimental studies have been performed on related structures, such as derivatives of 5-bromo-2-aminobenzimidazole, to determine their molecular hyperpolarizabilities. However, specific NLO data and research findings for the title compound are absent from the available scientific literature.

Biological and Biomedical Research Applications Mechanistic and in Vitro Focus Only

5-bromo-2-(1H-imidazol-2-yl)pyridine as a Scaffold for Enzyme Inhibitor Design (Mechanistic Studies)

The foundational structure of this compound presents a compelling starting point for the design of enzyme inhibitors. The nitrogen atoms in both the pyridine (B92270) and imidazole (B134444) rings can act as hydrogen bond acceptors or donors, and the aromatic systems are capable of engaging in π-π stacking interactions with amino acid residues in an enzyme's active site. The bromine atom adds a lipophilic and sterically defined feature, which can be crucial for achieving selectivity and potency.

Molecular docking studies are instrumental in predicting the binding affinity and orientation of ligands within a target protein's active site. For derivatives and analogues of 2-(imidazol-2-yl)pyridine, these computational methods have been employed to elucidate potential enzyme targets. For instance, in studies involving related imidazole-pyridine hybrids, docking simulations have helped to understand interactions with key enzymes in cancer and microbial pathways. These simulations typically reveal critical hydrogen bonds formed by the imidazole and pyridine nitrogens with residues such as serine or cysteine, and hydrophobic interactions involving the pyridine ring. While specific, published docking studies focusing solely on this compound are limited, the principles derived from its analogues suggest it could effectively bind within ATP-binding sites of kinases or the catalytic domains of metalloenzymes.

Following computational predictions, in vitro enzyme assays provide empirical evidence of a compound's inhibitory activity. Research on various substituted imidazole and pyridine derivatives has demonstrated significant modulation of enzyme activity. For example, compounds with the 2-(1H-imidazol-2-yl)pyridine scaffold have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and cyclin-dependent kinases (CDKs). mdpi.comacs.org In these studies, the concentration-dependent inhibitory effect is quantified, often reported as the half-maximal inhibitory concentration (IC₅₀). The bromo-substitution at the 5-position of the pyridine ring in this compound would be expected to modulate this activity through electronic and steric effects, potentially enhancing binding affinity or selectivity for a specific enzyme isoform.

| Enzyme Target (from related scaffolds) | Typical Assay Method | Key Interactions Observed | Reported IC₅₀ Range (for derivatives) |

| Cyclin-Dependent Kinase 9 (CDK9) | Kinase activity assay (e.g., ADP-Glo) | H-bonds with hinge region (Cys), π-π stacking | 1 nM - 6 nM acs.org |

| Inducible Nitric Oxide Synthase (iNOS) | Whole-cell nitric oxide formation assay | Heme coordination via imidazole nitrogen | Varies with substitution |

| DNA Gyrase | Supercoiling inhibition assay | Interaction with ATP-binding site | 3.52 µg/ml - 4.32 µg/ml als-journal.com |

This table is illustrative and based on data for related imidazole-pyridine derivatives, as specific data for this compound is not extensively published.

Ligand-Target Interactions: Investigating Binding with Biomolecules (e.g., DNA, Proteins)

The planar, aromatic nature of this compound suggests a potential for intercalation or groove-binding with DNA. Furthermore, its ability to coordinate with metal ions allows for the formation of metal complexes that can interact with biomolecules. Studies on copper(II) complexes of imidazole-terpyridine derivatives have shown that these complexes can bind to DNA, leading to cytotoxic effects in cancer cell lines. nih.gov The binding mode is often a combination of electrostatic interactions and π-π stacking between the aromatic rings and DNA bases. The imidazole ring, in particular, is a crucial component of many biomolecules, like histidine, and its presence in a synthetic ligand can facilitate specific interactions with protein targets through coordination bonds and hydrogen bonding. nih.gov

Exploration of Antimicrobial Mechanisms of this compound and its Complexes (In Vitro Cell-Free Systems)

The imidazole and pyridine moieties are found in many compounds with established antimicrobial properties. Research into the mechanisms of such compounds often involves in vitro cell-free systems to pinpoint the specific molecular target. For example, assays can measure the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR). als-journal.comnih.gov Metal complexes of substituted imidazoles have been shown to possess significant antimicrobial potential, which is often superior to the ligand alone. rsc.org The proposed mechanisms include the disruption of cellular enzymatic activity or damage to the cell membrane. The lipophilicity conferred by the bromine atom on this compound may enhance its ability to penetrate microbial cell walls, a key step in exerting its antimicrobial effect.

Development of Fluorescent Probes and Biosensors Based on this compound for Biological Systems

Fluorescent probes are vital tools in chemical biology for visualizing and quantifying biological molecules and processes. Scaffolds like imidazo[1,5-a]pyridine are known for their emissive properties and have been developed into probes for cell membranes. nih.gov While this compound is not a fused system like the aforementioned scaffold, its conjugated π-system provides a basis for fluorescence. The bromine atom, due to the "heavy atom effect," could quench fluorescence but also potentially enable phosphorescence or be used in probes for specific analytes that displace this effect. ucsd.edu Functionalization of the imidazole or pyridine rings could attach recognition moieties for specific ions or biomolecules, leading to a detectable change in the fluorophore's emission upon binding.

Investigation of this compound in Photodynamic Therapy Research (Mechanistic Principles of Light Activation)

Photodynamic therapy (PDT) utilizes a photosensitizer that, upon activation with light of a specific wavelength, generates reactive oxygen species (ROS) to induce cell death. The core principle involves the photosensitizer absorbing a photon, leading to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, producing cytotoxic singlet oxygen (a Type II mechanism). nih.gov

Porphyrins and related macrocycles are common photosensitizers. The inclusion of heavy atoms like bromine in a photosensitizer's structure is a known strategy to enhance the rate of intersystem crossing, thereby increasing the quantum yield of the triplet state and, consequently, the efficiency of ROS generation. nih.gov While porphyrins containing a 2-bromo-5-hydroxyphenyl group have been studied for PDT, the this compound structure itself is not a traditional photosensitizer. nih.gov However, it could potentially be incorporated as a substituent into larger photosensitizer molecules to leverage the heavy atom effect and modulate the photophysical properties of the resulting compound.

Future Perspectives and Emerging Research Directions for 5 Bromo 2 1h Imidazol 2 Yl Pyridine

High-Throughput Synthesis and Flow Chemistry: Accelerating Discovery

The development of high-throughput synthetic methodologies and flow chemistry approaches is poised to revolutionize the exploration of 5-bromo-2-(1H-imidazol-2-yl)pyridine's chemical space. Traditional batch synthesis, while effective, can be time-consuming and labor-intensive, limiting the number of analogues that can be prepared and screened. High-throughput techniques, on the other hand, enable the rapid generation of large libraries of related compounds, accelerating the discovery of new leads with enhanced properties.

Flow chemistry, in particular, offers significant advantages for the synthesis of this compound and its derivatives. By conducting reactions in a continuous-flow reactor, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to higher yields, improved purity, and enhanced safety compared to batch processes. Furthermore, the scalability of flow chemistry makes it an attractive option for the industrial production of promising candidates.

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Milligram to kilogram | Microgram to multi-ton |

| Reaction Time | Hours to days | Seconds to minutes |

| Process Control | Limited | Precise |

| Safety | Potential for thermal runaway | Enhanced |

| Scalability | Difficult | Straightforward |

Advanced Spectroscopy for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing reaction conditions. Advanced spectroscopic techniques, such as in situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, are becoming increasingly valuable tools for studying reactions involving this compound.

These techniques provide a continuous stream of data on the concentrations of reactants, intermediates, and products throughout the course of a reaction. This information can be used to identify transient intermediates, determine reaction kinetics, and elucidate complex reaction pathways. By gaining a deeper understanding of the underlying chemistry, researchers can develop more efficient and selective synthetic routes to this compound and its analogues.

Machine Learning and AI: A New Era of Predictive Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the design and synthesis of novel this compound analogues. By training algorithms on large datasets of known compounds and their properties, it is possible to develop predictive models that can identify new molecules with desired characteristics.

Expanding the Frontiers of Catalysis

The unique electronic and steric properties of this compound make it an attractive ligand for a wide range of catalytic transformations. biosynth.com As a bidentate N,N-ligand, it can coordinate to metal centers and modulate their catalytic activity. Researchers are actively exploring the use of this compound-based catalysts in a variety of reactions, including cross-coupling, C-H activation, and asymmetric synthesis.

The development of new catalytic transformations with these ligands holds the potential to open up new avenues for the synthesis of complex molecules. By fine-tuning the structure of the ligand, it is possible to control the selectivity and efficiency of the catalytic process, leading to the development of more sustainable and environmentally friendly chemical processes.

Synergy with Nanotechnology and Supramolecular Chemistry

The convergence of this compound chemistry with nanotechnology and supramolecular chemistry is creating exciting new opportunities for the development of advanced materials. By incorporating this versatile molecule into nanomaterials, such as nanoparticles and nanotubes, it is possible to create hybrid materials with unique optical, electronic, and catalytic properties.

In the realm of supramolecular chemistry, the ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it an ideal building block for the construction of complex, self-assembled architectures. These supramolecular assemblies can exhibit a wide range of functions, from molecular sensing to drug delivery.

Illuminating Biological Mechanisms with Novel Biochemical Tools

The development of novel biochemical tools based on the this compound scaffold is crucial for expanding our understanding of biological mechanisms. By attaching fluorescent tags, photoaffinity labels, or other reporter groups to the molecule, researchers can create probes that can be used to visualize and track the interactions of this compound-based compounds with their biological targets.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-Br at δ ~150 ppm, imidazole protons at δ 7.2–7.8 ppm) .

- X-ray diffraction : Crystallographic data (e.g., orthorhombic system, space group Cmce) reveal bond lengths (Br–C: 1.885 Å) and coplanarity between pyridine and imidazole rings .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 228.0) validates molecular weight .

How can density functional theory (DFT) elucidate the electronic properties of this compound?

Advanced Research Question

DFT studies (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals :